10-Hydroxydesipramine

Norepinephrine transporter NET binding antidepressant metabolite pharmacology

10-Hydroxydesipramine (10-OH-DMI) is a pharmacologically active, secondary amine tricyclic metabolite formed via CYP2D6-mediated hydroxylation of the selective norepinephrine reuptake inhibitor desipramine. Unlike the primary 2-hydroxy metabolite, 10-OH-DMI retains significant inhibitory activity at the norepinephrine transporter (NET) while exhibiting a distinct free fraction and CNS penetration profile compared to the parent drug.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 4014-82-8
Cat. No. B1200667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxydesipramine
CAS4014-82-8
Synonyms10-hydroxydesipramine
10-hydroxydesipramine fumarate (2:1)
10-hydroxydesipramine monohydrochloride
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O
InChIInChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3
InChIKeyVJUOHFIJUQSMCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxydesipramine (CAS 4014-82-8): Analytical Reference Standard and Key Pharmacologically Active Desipramine Metabolite


10-Hydroxydesipramine (10-OH-DMI) is a pharmacologically active, secondary amine tricyclic metabolite formed via CYP2D6-mediated hydroxylation of the selective norepinephrine reuptake inhibitor desipramine [1]. Unlike the primary 2-hydroxy metabolite, 10-OH-DMI retains significant inhibitory activity at the norepinephrine transporter (NET) while exhibiting a distinct free fraction and CNS penetration profile compared to the parent drug [2]. It serves as a critical analytical reference standard for pharmacokinetic, pharmacogenetic, and drug-drug interaction studies involving desipramine and imipramine metabolic pathways [3].

CYP2D6 pathway-specific metabolite standard
Reported NET inhibitory activity context
Resolves 10-OH/2-OH regioisomer quantification

Why Desipramine or 2-Hydroxydesipramine Cannot Substitute for 10-Hydroxydesipramine in Metabolism and Pharmacogenetic Studies


In-class substitution between desipramine metabolites is scientifically unsound. 10-Hydroxydesipramine is formed via an alternative CYP2D6 pathway distinct from the dominant 2-hydroxylation route, resulting in markedly lower plasma concentrations, a ~400-fold difference in NET binding potency, and a higher free plasma fraction than both desipramine and 2-hydroxydesipramine [1][2]. Regulatory bioanalytical guidelines further mandate chromatographic separation of 10-OH-DMI from its 2-hydroxy positional isomer, as these regioisomers cannot be quantified interchangeably [3].

NET Binding Potency Mismatch
10-OH-DMI exhibits substantially weaker NET affinity than desipramine, limiting interchangeability in transporter studies.
Free Fraction and CNS Distribution Shift
Higher unbound plasma fraction (16%) relative to desipramine (12%) may alter central exposure interpretation.
Regioisomer Chromatographic Specificity
10-OH-DMI cannot be quantified interchangeably with 2-OH-DMI; validated HPLC methods require baseline resolution of these isomers.

10-Hydroxydesipramine (CAS 4014-82-8): Quantitative Evidence for Differentiated Procurement


Norepinephrine Transporter (NET) Binding Potency: 10-OH-DMI Versus Desipramine

10-Hydroxydesipramine inhibits [3H]norepinephrine binding to the norepinephrine transporter in rat synaptosomes with an IC50 of 1,940 nM [1]. In contrast, desipramine, its parent compound, exhibits an IC50 of approximately 4–5 nM in comparable synaptosomal norepinephrine uptake assays , representing a roughly 400-fold difference in potency. This confirms that while 10-OH-DMI remains pharmacologically active, it is a substantially weaker NET inhibitor than the parent drug.

NET Binding Affinity
Reported
10-OH-DMI: IC50 1940 nM
Desipramine: IC50 ~4–5 nM
Distinct NET probe; supports pathway contribution studies.
Rat synaptosome binding assay.
Norepinephrine transporter NET binding antidepressant metabolite pharmacology

Plasma Free Fraction and CNS Penetration: 10-OH-DMI Versus Desipramine

At steady state in adult patients, the free (unbound) fraction of 10-hydroxydesipramine in plasma is 16%, significantly higher than the 12% free fraction of desipramine (P < 0.02) [1]. Consequently, the cerebrospinal fluid (CSF)-to-plasma concentration ratio for OH-DMI is elevated relative to that of the parent drug, indicating superior CNS distribution for the metabolite.

Plasma Free Fraction
Head-to-head
16% free (10-OH-DMI) vs 12% free (desipramine), P
Elevated free fraction may impact CNS distribution interpretation.
Adult patient steady-state samples.
Metabolic Formation Ratio
Class-level
Trace-to-minor metabolite; formation ≪ 2-OH-DMI
Sensitive marker for alternative CYP2D6 flux.
Class-level inference; direct ratio data not routinely reported.
Anticholinergic Affinity
Class-level
Inferred substantially reduced vs desipramine (analogous 10-OH-NT: ~1/18th affinity)
Supports tolerability endpoint research context.
Based on 10-hydroxy-TCA class SAR; direct data pending.
Plasma protein binding CSF penetration CYP2D6 pharmacogenetics

CYP2D6-Mediated Metabolic Formation Ratio: 10-OH-DMI Versus 2-OH-DMI

Desipramine is predominantly metabolized by CYP2D6 to 2-hydroxydesipramine, which achieves plasma concentrations approximately 50% of the parent drug at steady state [1]. In contrast, 10-hydroxylation is an alternative, minor pathway [2]. Although precise steady-state 10-OH-DMI/DMI ratios are not routinely reported, the metabolite is classified as a trace-to-minor product in human liver microsome studies, with formation rates substantially lower than those of 2-OH-DMI [3]. This differential formation makes 10-OH-DMI a sensitive marker for detecting alternative CYP2D6 metabolic flux in poor or ultrarapid metabolizer genotypes.

Metabolic Formation Ratio
Class-level
Trace-to-minor metabolite; formation ≪ 2-OH-DMI
Sensitive marker for alternative CYP2D6 flux.
Class-level inference; direct ratio data not routinely reported.
CYP2D6 phenotype metabolic ratio hydroxylation pathway

Anticholinergic Burden: Hydroxymetabolite Class Versus Parent Tricyclics

Within the tricyclic antidepressant class, hydroxylation at the 10-position markedly attenuates muscarinic acetylcholine receptor affinity. For the structurally analogous E-10-hydroxynortriptyline, muscarinic receptor affinity is only 1/18th (approximately 5.6%) that of its parent nortriptyline [1]. This class-level structure-activity relationship is conserved across the dibenzazepine TCAs, providing a strong inference that 10-hydroxydesipramine similarly possesses significantly reduced anticholinergic activity compared to desipramine [2].

Anticholinergic Affinity
Class-level
Inferred substantially reduced vs desipramine (analogous 10-OH-NT: ~1/18th affinity)
Supports tolerability endpoint research context.
Based on 10-hydroxy-TCA class SAR; direct data pending.
Muscarinic receptor binding anticholinergic side effects TCA tolerability

10-Hydroxydesipramine (CAS 4014-82-8): Primary Research and Industrial Procurement Scenarios


CYP2D6 Pharmacogenetic Phenotyping and Drug-Drug Interaction Studies

10-Hydroxydesipramine is an essential analytical reference standard for quantifying the minor CYP2D6-mediated 10-hydroxylation pathway. Because 2-OH-DMI is the dominant metabolite, 10-OH-DMI formation rates serve as a more sensitive secondary endpoint for detecting subtle CYP2D6 activity shifts induced by co-medications or genetic variants [1]. Laboratories conducting desipramine probe drug phenotyping or in vitro CYP2D6 inhibition screening require the pure 10-OH-DMI standard to achieve the chromatographic resolution and quantification limits (LLOQ 1.5 ng/mL) validated in published HPLC-ECD methods [2].

Therapeutic Drug Monitoring and Pharmacokinetic/PD Modeling

Given its 16% free plasma fraction and enhanced CSF distribution relative to desipramine, 10-OH-DMI may disproportionately contribute to central noradrenergic activity [1]. Clinical pharmacology laboratories performing therapeutic drug monitoring or population pharmacokinetic modeling must quantify 10-OH-DMI separately from 2-OH-DMI, as the two regioisomers have distinct protein binding and CNS penetration characteristics. Substituting one for the other will produce erroneous exposure-response relationships.

TCA Metabolite Selectivity and Tolerability Screening

10-Hydroxydesipramine serves as a tool compound for investigating the structure-activity relationship between TCA hydroxylation and muscarinic receptor binding. As a class, 10-hydroxylated TCAs exhibit substantially reduced anticholinergic receptor affinity (demonstrated for E-10-OH-NT at ~1/18th that of nortriptyline [1]), while retaining NET inhibitory activity. Researchers screening metabolites for improved tolerability profiles over parent TCAs can use 10-OH-DMI to test this conserved pharmacophore feature.

Application
Selection Property
Validation Focus
CYP2D6 phenotyping & DDI studies
CYP2D6 pathway-specific metabolite standard
Chromatographic resolution from 2-OH-DMI; LLOQ verification
Research PK monitoring & exposure-response modeling
Free fraction and CNS distribution profile
Separate quantification from 2-OH-DMI; protein binding correction
TCA metabolite tolerability screening
Reduced muscarinic receptor affinity context
Confirm NET activity retention; anticholinergic endpoint review
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